molecular formula C₁₄H₂₀O₁₀ B016939 (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate CAS No. 90366-30-6

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate

Cat. No.: B016939
CAS No.: 90366-30-6
M. Wt: 348.3 g/mol
InChI Key: ZQLBHQSQMQLFBM-UHFFFAOYSA-N
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Description

N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is a chemical compound that belongs to the class of substituted amphetamines. It is an analog of 3,4-Methylenedioxyamphetamine (MDA), a well-known psychedelic and entactogenic drug. N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is primarily used in forensic and research applications due to its psychoactive properties and its ability to inhibit the reuptake of neurotransmitters such as noradrenaline and serotonin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) typically involves the hydroxylation of 3,4-Methylenedioxyamphetamine. One common method includes the use of hydroxylamine hydrochloride as a reagent under acidic conditions to introduce the hydroxyl group to the amine .

Industrial Production Methods: the general approach involves large-scale synthesis using similar hydroxylation techniques, followed by purification processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) involves the inhibition of neurotransmitter reuptake. It inhibits the reuptake of noradrenaline more effectively than serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects. The compound primarily targets the noradrenaline and serotonin transporters .

Comparison with Similar Compounds

Uniqueness: N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is unique due to its specific hydroxylation, which alters its pharmacological profile compared to its analogs. It exhibits a different balance of neurotransmitter reuptake inhibition, making it a valuable compound for research into the mechanisms of psychoactive substances .

Properties

IUPAC Name

(2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLBHQSQMQLFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313357
Record name 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90366-30-6
Record name NSC269405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate
Reactant of Route 2
Reactant of Route 2
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate
Reactant of Route 3
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate
Reactant of Route 4
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate
Reactant of Route 5
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate
Reactant of Route 6
(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate

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